molecular formula C14H20BrN5O B10909359 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B10909359
M. Wt: 354.25 g/mol
InChI Key: FJEVEEAWTKLHIT-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Bromination: Introduction of the bromine atom at the desired position on the pyrazole ring using brominating agents like N-bromosuccinimide (NBS).

    Methylation: Addition of methyl groups through alkylation reactions using methyl iodide or dimethyl sulfate.

    Amide formation: Coupling of the pyrazole derivatives with acyl chlorides or anhydrides to form the final amide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Dehalogenated pyrazole derivatives

    Substitution: Iodinated or other halogenated pyrazole derivatives

Scientific Research Applications

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.

    1,3,5-Trimethyl-1H-pyrazole: Another pyrazole derivative with multiple methyl groups.

Uniqueness

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is unique due to its combination of bromine and multiple methyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20BrN5O

Molecular Weight

354.25 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H20BrN5O/c1-9-12(10(2)19(5)17-9)7-18(4)14(21)8-20-11(3)13(15)6-16-20/h6H,7-8H2,1-5H3

InChI Key

FJEVEEAWTKLHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N(C)CC2=C(N(N=C2C)C)C)Br

Origin of Product

United States

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